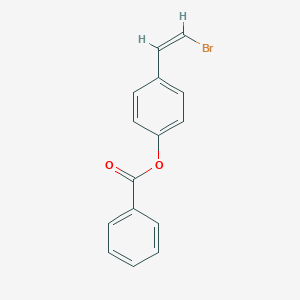

4-(2-Bromovinyl)phenyl benzoate

Description

Properties

Molecular Formula |

C15H11BrO2 |

|---|---|

Molecular Weight |

303.15g/mol |

IUPAC Name |

[4-[(Z)-2-bromoethenyl]phenyl] benzoate |

InChI |

InChI=1S/C15H11BrO2/c16-11-10-12-6-8-14(9-7-12)18-15(17)13-4-2-1-3-5-13/h1-11H/b11-10- |

InChI Key |

NQXZAEQCKHRBRU-KHPPLWFESA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CBr |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C\Br |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CBr |

Origin of Product |

United States |

Preparation Methods

Ligand-Enabled Coupling of Aryl Halides and Alkynes

The palladium-catalyzed reaction between 4-bromoiodobenzene and phenylacetylene forms the bromovinyl intermediate, which is subsequently esterified. As demonstrated in, PdCl₂(PPh₃)₂ (5 mol%) and CuI (5 mol%) in triethylamine/THF at 60°C for 20 hours yield 87% of phenyl 4-(2-phenylethynyl)benzoate (3l). This method leverages Sonogashira coupling kinetics, where the alkyne acts as a nucleophile attacking the palladium-coordinated aryl halide.

Solvent Effects on Esterification Efficiency

Table 1 summarizes solvent screening data from, highlighting DMF and DMSO as optimal solvents (99% yield) due to their high polarity stabilizing palladium intermediates. Non-polar solvents like octane reduce yields to 29%.

Table 1: Solvent Impact on Pd-Catalyzed Esterification of 4-Bromotoluene

| Solvent | Yield (%) |

|---|---|

| DMF | 99 |

| DMSO | 99 |

| Toluene | 63 |

| 1,4-Dioxane | 52 |

Nickel-Catalyzed Enantioselective Allylation

Cross-Electrophile Coupling with Allylic Acetates

Nickel catalysis enables direct coupling of methyl (E)-4-(2-bromovinyl)benzoate with allylic acetates. As reported in, Ni(cod)₂ (10 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (L3) in DMA at 25°C for 12 hours afford 85% yield of allylated products. The mechanism proceeds via oxidative addition of the vinyl bromide to nickel(0), followed by transmetallation with the allylic electrophile.

Chiral Ligand Screening for Asymmetric Synthesis

Enantioselective variants using 2,6-bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine (L4) achieve 24% ee, though yields drop to 41%. This underscores the trade-off between enantiocontrol and reactivity in nickel systems.

Schotten-Baumann Benzoylation of 4-(2-Bromovinyl)phenol

Aqueous-Phase Esterification

Adapting the method from4, 4-(2-bromovinyl)phenol reacts with benzoyl chloride in NaOH/H₂O at 0–5°C to form the target ester. The phenoxide intermediate attacks the electrophilic carbonyl, with triethylamine scavenging HCl4. This route is scalable but requires strict pH control to prevent hydrolysis.

Reaction Optimization and Analytical Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.